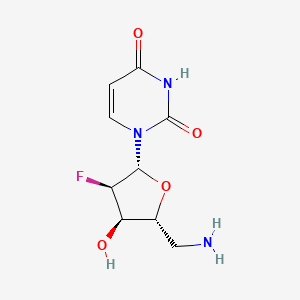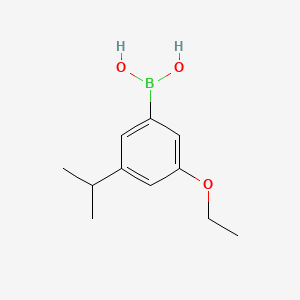![molecular formula C21H19ClN6O2S2 B14034483 Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)
Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[2,1-b]thiazole-5-carboxamide derivatives typically involves multi-step organic reactions. The starting materials often include substituted thiazoles and azetidines, which undergo various coupling reactions, cyclizations, and functional group modifications. Common reagents used in these reactions include:
Coupling agents: EDC, DCC
Cyclization agents: Base catalysts like NaOH or KOH
Protecting groups: Boc, Fmoc
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2
Reduction: Using reducing agents like NaBH4 or LiAlH4
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Halogenation using NBS or electrophilic aromatic substitution using AlCl3
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As intermediates in organic synthesis
Biology: As probes for studying biological pathways
Medicine: As potential therapeutic agents for diseases like cancer, infections, and inflammation
Industry: As components in materials science and catalysis
Wirkmechanismus
The mechanism of action of Imidazo[2,1-b]thiazole-5-carboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to kinases or proteases can inhibit their activity, affecting cell signaling and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imidazo[1,2-a]pyridines
- Thiazolo[3,2-b]pyridines
- Benzimidazoles
Uniqueness
Imidazo[2,1-b]thiazole-5-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both imidazole and thiazole rings in the same molecule allows for diverse interactions with biological targets, making them versatile compounds in medicinal chemistry.
Eigenschaften
Molekularformel |
C21H19ClN6O2S2 |
|---|---|
Molekulargewicht |
487.0 g/mol |
IUPAC-Name |
N-[[(2S)-1-[2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]azetidin-2-yl]methyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C21H19ClN6O2S2/c1-11-3-2-4-12(9-11)16-14(25-20(23)32-16)19(30)27-6-5-13(27)10-24-18(29)15-17(22)26-21-28(15)7-8-31-21/h2-4,7-9,13H,5-6,10H2,1H3,(H2,23,25)(H,24,29)/t13-/m0/s1 |
InChI-Schlüssel |
UPXYLINNYITONY-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)N)C(=O)N3CC[C@H]3CNC(=O)C4=C(N=C5N4C=CS5)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)N)C(=O)N3CCC3CNC(=O)C4=C(N=C5N4C=CS5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)


![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)






![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)

